molecular formula C25H22IPS B14478783 Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide CAS No. 69442-50-8

Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide

Cat. No.: B14478783
CAS No.: 69442-50-8
M. Wt: 512.4 g/mol
InChI Key: KALUMJBVFPUIOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a phenylsulfanyl methyl group, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triphenylphosphine with a phenylsulfanyl methyl halide in the presence of an iodide source. The reaction conditions often include:

    Solvent: Non-polar organic solvents such as benzene or diethyl ether.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Reactants: Triphenylphosphine, phenylsulfanyl methyl halide, and an iodide source.

    Equipment: Large-scale reactors with efficient mixing and temperature control.

    Purification: Crystallization or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium center back to phosphine.

    Substitution: The phenylsulfanyl methyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide involves its ability to form stable phosphonium ylides. These ylides can participate in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:

    Formation of Ylides: The phosphonium center forms a stable ylide with adjacent carbon atoms.

    Reaction with Carbonyl Compounds: The ylide reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in similar reactions.

    Methyltriphenylphosphonium iodide: Another phosphonium salt with similar reactivity.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine.

Properties

CAS No.

69442-50-8

Molecular Formula

C25H22IPS

Molecular Weight

512.4 g/mol

IUPAC Name

triphenyl(phenylsulfanylmethyl)phosphanium;iodide

InChI

InChI=1S/C25H22PS.HI/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

KALUMJBVFPUIOP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.